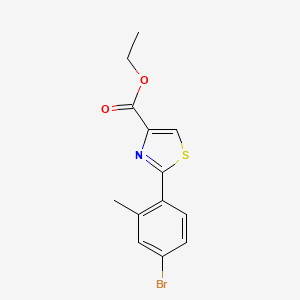

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFOENVERKCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672127 | |

| Record name | Ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-25-8 | |

| Record name | Ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as anti-cancer agents and antibiotics, contributing to the development of new therapeutic drugs. Research indicates that compounds with thiazole moieties exhibit significant biological activities, including antimicrobial and anticancer properties .

Case Studies

- Anticancer Activity : A study demonstrated that thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with some compounds showing IC50 values below 10 µM, indicating potent activity .

- Antimicrobial Properties : Research has shown that thiazole-based compounds possess effective antimicrobial activity against a range of pathogens, making them valuable in developing new antibiotics .

Agricultural Chemistry

Agrochemical Formulations

The compound is utilized in formulating agrochemicals, enhancing pest control and crop protection. Its effectiveness in this area is crucial for improving agricultural productivity and sustainability .

Application Examples

- Pesticide Development : Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate has been incorporated into pesticide formulations, demonstrating enhanced efficacy against common agricultural pests.

- Fungicides : Research indicates that thiazole derivatives can inhibit fungal growth, leading to their application as fungicides in crop protection strategies .

Material Science

Advanced Materials Creation

In material science, this compound is explored for developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors .

Research Insights

- Polymer Development : Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate has been studied for its role in synthesizing polymers with enhanced thermal stability and mechanical properties.

- Coating Applications : The compound's resistance to degradation makes it suitable for use in protective coatings for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Understanding these interactions is vital for elucidating biological processes and disease mechanisms .

Notable Findings

- Metabolic Pathway Analysis : Studies have shown that thiazole derivatives can modulate enzyme activity, providing insights into their role in metabolic disorders.

- Biological Mechanisms Exploration : The compound's ability to interact with specific biological targets facilitates research into disease mechanisms, particularly in cancer and infectious diseases .

Analytical Chemistry

Standard Reference Material

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate is employed as a standard reference material in various analytical methods. This ensures accurate and reliable results across different chemical analyses .

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer and antibiotic drugs | IC50 values < 10 µM for anticancer activity |

| Agricultural Chemistry | Used in agrochemical formulations for pest control | Effective against agricultural pests |

| Material Science | Development of polymers and coatings with enhanced durability | Improved thermal stability and mechanical properties |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Modulation of enzyme activity linked to metabolic disorders |

| Analytical Chemistry | Standard reference material for accurate chemical analyses | Ensures reliability in various analytical methods |

Mechanism of Action

The mechanism by which Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Properties

Thiazole-4-carboxylates exhibit tunable electronic properties depending on substituents. Key analogs and their features include:

Key Observations :

- Electron-withdrawing groups (e.g., –NO₂, –CF₃, –Br) lower HOMO-LUMO gaps, enhancing charge transfer and reactivity .

- Bulky substituents (e.g., dichlorophenyl) may hinder molecular packing but improve lipophilicity .

Anticancer Activity

- Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) :

- Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate: Remarkable activity against RPMI-8226 leukemia cells (IC₅₀ < 1 μM) .

- Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate (hypothetical) :

Antioxidant and Antimicrobial Activity

Biological Activity

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The compound's structure includes a bromine substituent on the phenyl ring and an ethyl ester functional group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12BrN2O2S |

| Molecular Weight | 327.21 g/mol |

| Appearance | Yellow solid |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that thiazole derivatives, including ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate, exhibit significant anticancer properties. In particular, thiazoles have been shown to inhibit various cancer cell lines through different mechanisms:

- Cell Line Studies : Compounds similar to ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate have demonstrated antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) with IC50 values ranging from 0.11 to 48.37 µM depending on the specific derivative and cell type .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, studies have shown that certain thiazole derivatives can promote caspase activation and increase p53 expression levels, leading to programmed cell death .

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (e.g., bromine) on the phenyl ring has been correlated with enhanced biological activity. In a comparative study, compounds with para-halogen substitutions exhibited increased potency against cancer cells .

Antimicrobial Activity

Thiazole derivatives are also being explored for their antimicrobial properties. Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate has shown potential as an antimicrobial agent in preliminary studies:

- Inhibition Studies : Various thiazole derivatives have been evaluated for their ability to inhibit bacterial growth, with some compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several thiazole-based compounds, including derivatives of ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate, which were then screened for their biological activities against different cancer cell lines. The results indicated that modifications in the thiazole structure could lead to improved efficacy against specific cancers .

- In Vivo Studies : In vivo studies involving xenograft models have shown that certain thiazole derivatives can significantly inhibit tumor growth while displaying low toxicity towards normal cells . This highlights the potential therapeutic applications of these compounds.

- Pharmacokinetics : The pharmacokinetic profiles of thiazole derivatives are being studied to understand their absorption, distribution, metabolism, and excretion (ADME) properties better. Initial findings suggest that modifications can enhance bioavailability and therapeutic index .

Preparation Methods

Starting Material Preparation

The aromatic precursor 4-bromo-2-methylphenyl isocyanate or related derivatives are commonly used as starting materials. The presence of the bromine atom and methyl group on the phenyl ring is crucial for the target substitution pattern.

Thiazole Ring Formation

The thiazole ring is typically constructed by cyclization of aromatic thiobenzamide intermediates with α-halo carbonyl compounds such as 2-chloroacetoacetic acid ethyl ester. This step forms the thiazole core with the ethyl ester at the 4-position.

Alkylation and Substitution

Alkylation of the hydroxy group on the aromatic ring is performed using alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). This step yields the corresponding alkoxy-substituted thiazole ester.

Cyanation and Final Functionalization

The cyano group introduction on the aromatic ring is achieved by diazotization followed by cyanation using cuprous cyanide and cuprous iodide under elevated temperatures (130–135°C). This step requires careful control due to the toxicity of cyanide reagents.

Purification

Purification involves filtration, washing, recrystallization, and sometimes formation of hydrochloride salts to improve purity (>99%) and facilitate isolation of the final product.

Industrial and Environmental Considerations

- The use of continuous flow reactors and automation enhances yield and process efficiency.

- Avoidance of highly toxic reagents like potassium cyanide is a priority; alternative cyanation methods using cuprous cyanide are employed.

- The process aims to minimize byproducts, waste streams, and special equipment requirements for commercial viability.

- Formation of hydrochloride salts improves product purity and stability without extensive chromatographic purification.

Comparative Data Table of Key Reaction Steps

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Aromatic nitrile formation | 3-bromo-4-hydroxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate, formic acid | 105–110°C | 5 hours | Formation of 3-bromo-4-hydroxy-benzonitrile |

| Thiobenzamide synthesis | Thioacetamide, isopropyl alcoholic HCl | 50–55°C | 2 hours | Conversion to 3-bromo-4-hydroxy-thiobenzamide |

| Thiazole ring cyclization | 2-chloroacetoacetic acid ethyl ester, isopropyl alcohol | Reflux (~80°C) | 5 hours | Formation of thiazole-5-carboxylic acid ethyl ester |

| Alkylation | Isobutyl bromide, potassium carbonate, DMF | 80–85°C | 6 hours | Formation of 2-(3-bromo-4-isobutoxyphenyl) derivative |

| Cyanation | Cuprous cyanide, cuprous iodide, DMF | 130–135°C | 16 hours | Introduction of cyano group; critical step |

| Purification | Hydrochloride salt formation in acetone | Room temperature | Variable | Improves purity, avoids chromatography |

Research Findings and Improvements

- Earlier methods involved hazardous potassium cyanide and multiple chromatographic purifications with low yields (~30%).

- The improved process replaces potassium cyanide with cuprous cyanide and cuprous iodide to reduce toxicity and improve safety.

- The number of purification steps is minimized by salt formation, enhancing industrial applicability.

- The process achieves high purity (>99%) suitable for pharmaceutical precursor applications.

- Reaction conditions are optimized for yield, environmental compatibility, and cost-effectiveness.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with condensation between a substituted benzamide and ethyl bromopyruvate, followed by cyclization. Key steps include:

- Thiazole ring formation : Reacting 4-bromo-2-methylbenzamide with ethyl bromopyruvate in a toluene/dioxane mixture under reflux (24–72 hours) .

- Purification : Column chromatography (e.g., petroleum ether:ethyl acetate gradients) improves purity, with yields ranging from 50–85% depending on bromination efficiency .

- Critical factors : Solvent polarity, temperature control during cyclization, and stoichiometric ratios of brominating agents (e.g., NBS) significantly impact yield .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of derivatives of this compound?

Discrepancies often arise from structural modifications or assay variability. Methodological solutions include:

- Comparative SAR studies : Systematically varying substituents (e.g., replacing bromine with methoxy groups) to isolate activity drivers .

- Standardized bioassays : Replicating assays under identical conditions (e.g., MIC protocols for antimicrobial testing; MTT assays for cytotoxicity) .

- Multi-parametric analysis : Using computational models (e.g., molecular docking) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- IR : Strong carbonyl stretch at ~1730 cm⁻¹ (ester C=O) and C-Br vibration at ~560 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₁BrN₂O₂S (M⁺ ≈ 338–340) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound?

- Directing group utilization : The bromine atom acts as a meta-director, while the methyl group directs ortho/para. Positioning substituents to leverage these effects can enhance regioselectivity .

- Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki reactions) improves selectivity for aryl-aryl bond formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in bromination, reducing side products .

Basic: What are the documented in vitro biological activities of this compound, and what assay protocols are typically employed?

- Antimicrobial activity : MIC values against S. aureus and E. coli (tested via microdilution, 24-hour incubation) .

- Anticancer potential : IC₅₀ values against leukemia (RPMI-8226) and breast cancer (MCF-7) cell lines using MTT assays .

- Enzyme inhibition : Testing against kinases (e.g., TNIK) via fluorescence-based ADP-Glo™ assays .

Advanced: How does the 4-bromo-2-methylphenyl group influence reactivity in cross-coupling reactions?

- Electron-withdrawing effect : The bromine atom decreases electron density on the thiazole ring, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Stille reactions) .

- Steric hindrance : The methyl group at position 2 limits accessibility for bulky nucleophiles, requiring optimized ligands (e.g., XPhos) .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction?

- Slow evaporation : Dissolve in DCM/EtOH (1:1), evaporate at 4°C for 48–72 hours .

- Seeding : Introduce microcrystals from prior batches to induce controlled nucleation .

- Temperature gradients : Gradual cooling from 40°C to room temperature reduces defects .

Advanced: What computational approaches predict binding modes with kinase targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting interactions with ATP-binding pockets (e.g., TNIK) .

- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories .

- QM/MM hybrid models : Gaussian 16 for electronic structure analysis of catalytic residues .

Basic: How does bromine affect the compound’s stability under storage?

- Light sensitivity : Bromine increases susceptibility to photodegradation; store in amber vials at –20°C .

- Hydrolysis risk : The ester group may degrade in humid conditions; use desiccants and inert atmospheres .

Advanced: What evidence supports caspase activation as a mechanism for apoptosis induction?

- Western blotting : Detection of cleaved caspases-3/9 in treated cancer cells (e.g., RPMI-8226) .

- Knockout models : CRISPR-mediated caspase-3 deletion reduces apoptosis, confirming pathway involvement .

- Contradictions : Some studies report p53-independent apoptosis in p53-mutant cell lines, suggesting alternative mechanisms (e.g., ROS generation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.